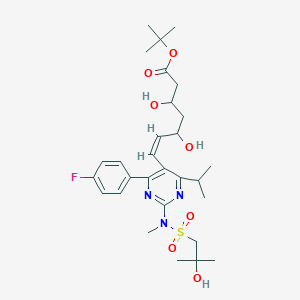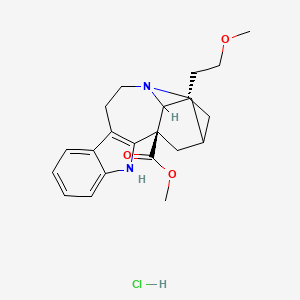
(+)-18-Methoxycoronaridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-18-Methoxycoronaridine hydrochloride: is a synthetic derivative of the naturally occurring alkaloid ibogaine. It is known for its potential therapeutic effects, particularly in the treatment of addiction and other neurological disorders. The compound is a hydrochloride salt, which enhances its solubility and stability for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-18-Methoxycoronaridine hydrochloride typically involves multiple steps, starting from ibogaine or its derivatives. The key steps include:
Methoxylation: Introduction of a methoxy group at the 18th position of the ibogaine molecule.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (+)-18-Methoxycoronaridine hydrochloride can undergo oxidation reactions, particularly at the methoxy group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted quinones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: (+)-18-Methoxycoronaridine hydrochloride is used as a research tool to study the structure-activity relationships of ibogaine derivatives. It helps in understanding the chemical properties and reactivity of these compounds.
Biology: In biological research, the compound is used to investigate its effects on various biological systems, particularly the nervous system. It is studied for its potential neuroprotective and neuroregenerative properties.
Medicine: The most significant application of this compound is in the field of medicine, where it is explored for its potential to treat addiction, depression, and other neurological disorders. It is believed to modulate neurotransmitter systems, which could be beneficial in these conditions.
Industry: While its industrial applications are limited, the compound’s potential therapeutic benefits make it a candidate for pharmaceutical development.
Mécanisme D'action
The mechanism of action of (+)-18-Methoxycoronaridine hydrochloride involves its interaction with various molecular targets in the brain. It is believed to act on:
Nicotinic Acetylcholine Receptors: Modulating these receptors can influence neurotransmitter release and neuronal activity.
Serotonin Transporters: Inhibiting serotonin reuptake can enhance mood and reduce depressive symptoms.
Dopamine Transporters: Modulating dopamine levels can help in treating addiction and other mood disorders.
Comparaison Avec Des Composés Similaires
Ibogaine: The parent compound from which (+)-18-Methoxycoronaridine hydrochloride is derived. It has similar therapeutic potential but different pharmacokinetic properties.
Noribogaine: A metabolite of ibogaine with distinct pharmacological effects.
18-Methoxycoronaridine: The free base form of the compound without the hydrochloride salt.
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to its free base form. This makes it more suitable for certain applications, particularly in research and potential therapeutic use.
Propriétés
Formule moléculaire |
C22H29ClN2O3 |
|---|---|
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
methyl (1R,17S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14?,15-,20?,22+;/m1./s1 |
Clé InChI |
CVBFKKVQGICEBT-XGNADRIESA-N |
SMILES isomérique |
COCC[C@@H]1CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |
SMILES canonique |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


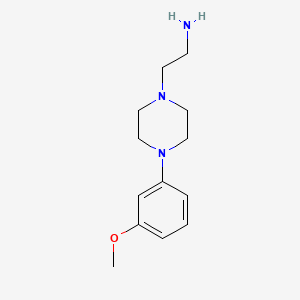

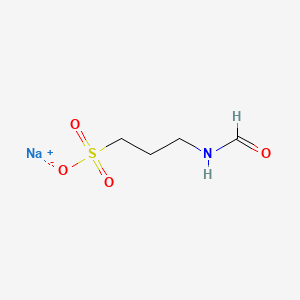
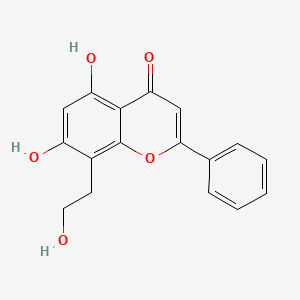
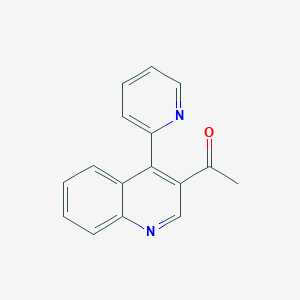
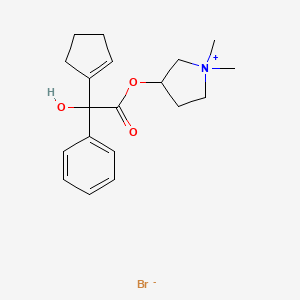
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
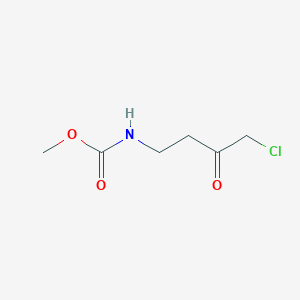

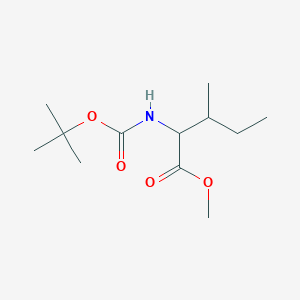

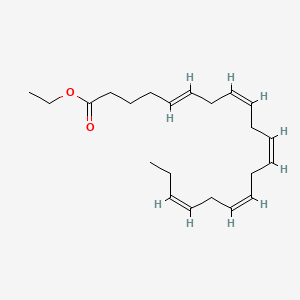
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
